

Technical Support Center: Synthesis of the Dactylol Eight-Membered Ring

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the **dactylol** eight-membered ring. The content is designed to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the eight-membered ring of dactylol?

The synthesis of **dactylol**'s eight-membered ring is primarily complicated by two factors inherent to medium-sized rings (8-11 atoms):

- Unfavorable Thermodynamics and Kinetics: The formation of an eight-membered ring is entropically disfavored due to the numerous conformations the linear precursor can adopt, many of which are not productive for cyclization.[1]
- Transannular Strain: This type of steric strain arises from unfavorable interactions between atoms or groups across the ring.[2][3] In the case of **dactylol**, the bicyclo[6.3.0]undecane skeleton, with its trans-fusion of an eight-membered ring to a five-membered ring, introduces significant transannular strain, making ring closure challenging.[1]

Q2: Which synthetic strategies are most commonly employed for constructing the **dactylol** eight-membered ring?



The two most prevalent and successful strategies for forming the eight-membered ring of **dactylol** are:

- Ring-Closing Metathesis (RCM): This is a powerful method that involves the intramolecular reaction of a diene precursor to form a cycloalkene.[1][4] RCM is often the key disconnection in the retrosynthesis of **dactylol**.[1]
- Nozaki-Hiyama-Kishi (NHK) Reaction: This is a chromium(II)-mediated coupling of a vinyl
 halide and an aldehyde to form an alcohol, which can be a key step in building the carbon
 skeleton prior to cyclization or for the cyclization itself.[5][6][7]

Q3: How does transannular strain affect the reactivity of the eight-membered ring in **dactylol**?

Transannular strain not only makes the formation of the eight-membered ring difficult but also influences its reactivity. Molecules with significant transannular strain, like **dactylol**, may exhibit increased reactivity and a higher tendency to undergo ring-opening or rearrangement reactions to alleviate this strain.[2][3] This can be a consideration in post-cyclization functional group manipulations.

Troubleshooting Guides Ring-Closing Metathesis (RCM) for Dactylol Synthesis

Problem 1: Low or no yield of the desired eight-membered ring product.

- Possible Cause: Inefficient catalyst, unfavorable reaction conditions, or competing side reactions.
- Solutions:
 - Catalyst Selection: The choice of catalyst is critical. For sterically hindered or complex dienes, a more active catalyst may be required. While Grubbs catalysts are generally more tolerant to functional groups and easier to handle, Schrock catalysts can be more reactive for challenging substrates.[8][9]
 - Reaction Conditions:



- Concentration: RCM reactions for medium-sized rings often require high dilution to favor the intramolecular reaction over intermolecular polymerization.
- Temperature: Increasing the temperature can sometimes overcome the activation barrier for ring closure. However, high temperatures can also lead to catalyst decomposition and side reactions.[10]
- Solvent: Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxideresistant ethers are generally preferred.[11]
- Substrate Design: The conformation of the diene precursor can significantly impact the ease of cyclization. Introducing conformational constraints that bring the terminal olefins closer together can facilitate the reaction.

Problem 2: Formation of undesired side products, such as oligomers or isomers.

- Possible Cause: Competing intermolecular metathesis or olefin isomerization.
- Solutions:
 - High Dilution: To minimize the formation of oligomers, it is crucial to perform the reaction at a low concentration of the diene precursor.
 - Olefin Isomerization: This is a common side reaction in RCM.[12] Additives like 1,4-benzoquinone or phenol can sometimes suppress isomerization, although they may also reduce the catalyst's activity.[10] Using a catalyst less prone to isomerization, such as a Schrock catalyst, can also be beneficial.[13] Efficient removal of ethylene gas, a byproduct of the reaction, can also help drive the equilibrium towards the desired product and minimize side reactions.[11]

Data Presentation: Comparison of RCM Catalysts for Medium-Sized Rings



| Catalyst | Substrate Type | Typical Loading (mol%) | Temperat ure (°C) | Common Solvents | Key Advantag es | Potential Issues |
|-----------------------|-----------------------------------|------------------------------|----------------------|---------------------|--|---|
| Grubbs I | Simple dienes | 1-5 | 25-60 | CH2Cl2, Toluene | Commercia Ily available, good functional group tolerance. | Lower activity for hindered olefins. |
| Grubbs II | Wide range of dienes | 0.5-5 | 25-80 | CH2Cl2, Toluene | Higher activity than Grubbs I, good functional group tolerance. | Can promote olefin isomerizati on at higher temperatur es.[10] |
| Hoveyda- Grubbs II | Electron- deficient olefins | 0.5-5 | 25-80 | CH2Cl2, Toluene | More stable than Grubbs II, allows for slower addition of substrate. | May have lower initiation rates. |
| Schrock Catalyst | Sterically hindered dienes | 1-5 | 25-60 | Toluene, Pentane | Very high activity, less prone to olefin isomerizati on.[8][13] | Sensitive to air and moisture, less functional group tolerance. [9] |



Nozaki-Hiyama-Kishi (NHK) Reaction in Dactylol Synthesis

Problem 3: The NHK reaction is sluggish or fails to proceed.

- Possible Cause: Impure reagents, inactive chromium(II) salt, or insufficient nickel co-catalyst.
- Solutions:
 - Reagent Purity: The NHK reaction is sensitive to the purity of the chromium(II) chloride.
 The source and batch can significantly impact reactivity. It is crucial to use anhydrous and high-purity CrCl₂.
 - Nickel Co-catalyst: The presence of a catalytic amount of a nickel(II) salt is essential for the reaction to proceed efficiently with a wide range of substrates.[5]
 - Solvent: Anhydrous and polar aprotic solvents like DMF or DMSO are generally used to ensure the solubility of the chromium salts.

Problem 4: Poor diastereoselectivity in the NHK coupling step.

- Possible Cause: Lack of substrate control or ineffective chiral ligands.
- Solutions:
 - Substrate-Controlled Diastereoselection: The inherent stereocenters in the aldehyde or vinyl halide precursor can influence the stereochemical outcome of the reaction.
 - Chiral Ligands: For asymmetric NHK reactions, the use of chiral ligands can induce enantioselectivity and improve diastereoselectivity.[6][15] The choice of ligand is critical and often requires screening to find the optimal one for a specific substrate.

Experimental Protocols General Procedure for Ring-Closing Metathesis (RCM)

 Preparation: In a glovebox or under an inert atmosphere, add the chosen RCM catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.



- Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dichloromethane) to the flask.
- Substrate Addition: Slowly add a solution of the diene precursor in the same degassed solvent to the catalyst solution over several hours using a syringe pump. This slow addition helps maintain high dilution.
- Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
- Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
- Workup and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to obtain the desired cyclized product.

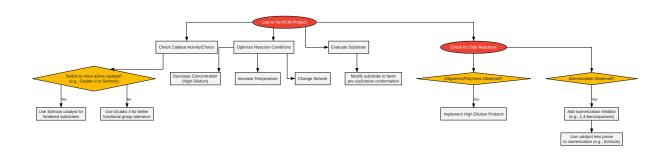
General Procedure for the Nozaki-Hiyama-Kishi (NHK) Reaction

- Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous chromium(II)
 chloride and the nickel(II) chloride co-catalyst.
- Solvent Addition: Add anhydrous DMF or DMSO and stir the suspension.
- Substrate Addition: Add the aldehyde and the vinyl halide to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
- Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting RCM Reactions



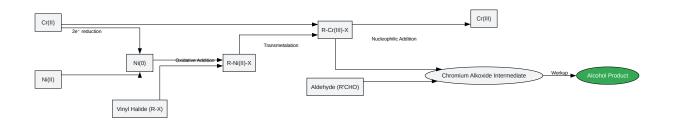


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Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).

Signaling Pathway for the Nozaki-Hiyama-Kishi (NHK) Reaction





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Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi (NHK) reaction.

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